Calcium hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

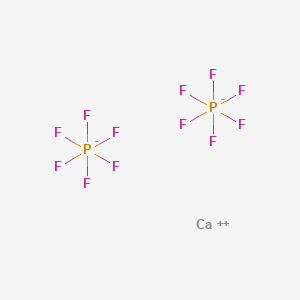

Structure

2D Structure

Properties

CAS No. |

78415-39-1 |

|---|---|

Molecular Formula |

CaF12P2 |

Molecular Weight |

330.01 g/mol |

IUPAC Name |

calcium;dihexafluorophosphate |

InChI |

InChI=1S/Ca.2F6P/c;2*1-7(2,3,4,5)6/q+2;2*-1 |

InChI Key |

VPFKKINWFYVKSM-UHFFFAOYSA-N |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Anhydrous Synthesis of Calcium Hexafluorophosphate for Battery Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of next-generation energy storage systems beyond lithium-ion technology has spurred significant interest in multivalent-ion batteries, with calcium-ion batteries (CIBs) emerging as a promising candidate due to the natural abundance and low cost of calcium.[1] A critical component in the realization of high-performance CIBs is the electrolyte, which must exhibit high ionic conductivity, a wide electrochemical stability window, and compatibility with electrode materials. Calcium hexafluorophosphate (B91526) (Ca(PF6)2) has been investigated as a potential electrolyte salt, analogous to the widely used lithium hexafluorophosphate (LiPF6) in lithium-ion batteries.[2] This technical guide provides an in-depth overview of the anhydrous synthesis of Ca(PF6)2 for battery applications, detailing experimental protocols, comparative data, and the underlying chemical principles.

Synthesis Methodologies

The anhydrous synthesis of Ca(PF6)2 is crucial as the presence of water can lead to the hydrolysis of the PF6- anion, forming detrimental byproducts such as hydrogen fluoride (B91410) (HF) that degrade battery components. Two primary methods for the anhydrous synthesis of Ca(PF6)2 have been reported: a metathesis reaction and a direct oxidation method.

Metathesis Reaction

This method relies on the precipitation of an insoluble silver halide to drive the reaction towards the formation of Ca(PF6)2.

Experimental Protocol:

A detailed experimental protocol for the metathesis reaction between calcium chloride (CaCl2) and silver hexafluorophosphate (AgPF6) in an anhydrous solvent has been described.[3]

-

Reactant Preparation: In an inert atmosphere (e.g., an argon-filled glovebox), a 50 mL acetonitrile (B52724) suspension of 610 mg (5.5 mmol) of anhydrous CaCl2 is prepared. A separate 50 mL acetonitrile solution of 2.528 g (10 mmol) of anhydrous AgPF6 is also prepared.

-

Reaction: The CaCl2 suspension is added to the AgPF6 solution. The mixture is then stirred at room temperature in the dark for over 12 hours to ensure the completion of the reaction.

-

Purification: After the reaction is complete, the solution is filtered to remove the precipitated silver chloride (AgCl). The resulting filtrate is a solution of Ca(PF6)2 in acetonitrile.

-

Solvent Removal: The acetonitrile is removed under vacuum to yield the solid Ca(PF6)2 product.

Reaction Scheme:

References

In-depth Technical Guide on the Crystal Structure Analysis of Calcium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of calcium hexafluorophosphate (B91526) (Ca(PF₆)₂). Due to the challenges in crystallizing pure, unsolvated Ca(PF₆)₂, this document focuses on the detailed structural analysis of a notable and crystallographically characterized complex: [Ca(15-crown-5)(CH₃CN)₃]--INVALID-LINK--₄. The guide covers the synthesis of calcium hexafluorophosphate, detailed experimental protocols for single-crystal X-ray diffraction, and an in-depth analysis of the crystal structure of this complex. Furthermore, it presents key data on the thermal stability and solubility of this compound in relevant organic solvents. This document is intended to be a valuable resource for researchers in materials science and battery technology, providing both foundational knowledge and detailed experimental insights.

Introduction

This compound (Ca(PF₆)₂) is an inorganic salt that has garnered significant interest, primarily as a potential electrolyte for rechargeable calcium-ion batteries. The performance of such batteries is intrinsically linked to the properties of the electrolyte, including its ionic conductivity, thermal stability, and electrochemical window. A thorough understanding of the crystal structure of the electrolyte salt is paramount, as it dictates its solid-state properties and influences its behavior in solution.

Obtaining single crystals of pure this compound suitable for X-ray crystallography has proven to be a considerable challenge. This is largely attributed to the compound's hygroscopic nature and its propensity to form complexes with solvents and other coordinating species. Consequently, the scientific literature provides detailed crystal structures of complexes of this compound rather than the pure salt itself.

This guide focuses on a well-characterized example, the crystal structure of [Ca(15-crown-5)(CH₃CN)₃]--INVALID-LINK--₄, which provides critical insights into the coordination environment of the calcium ion in the presence of hexafluorophosphate anions.

Synthesis of this compound and its Complexes

The synthesis of this compound is a crucial step for its application and subsequent structural analysis. Several methods have been reported for its preparation:

-

Metathesis Reaction: This is a common method involving the reaction of a calcium salt (e.g., calcium chloride, CaCl₂) with a hexafluorophosphate salt of a cation that forms an insoluble chloride, such as silver hexafluorophosphate (AgPF₆). The precipitation of silver chloride (AgCl) drives the reaction towards the formation of Ca(PF₆)₂ in solution.

-

Nitrosonium Oxidation: A more direct route involves the oxidation of calcium metal with nitrosonium hexafluorophosphate (NOPF₆). This method can yield a purer product, avoiding halide contamination.

The growth of single crystals for X-ray diffraction typically involves the slow evaporation of a saturated solution of the synthesized Ca(PF₆)₂ in a suitable solvent, often a coordinating solvent like acetonitrile (B52724). In the case of the featured complex, the crystallization was performed in the presence of 15-crown-5 (B104581) ether, a macrocyclic polyether known for its ability to chelate metal cations.

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (XRD) . The workflow for determining the crystal structure of a this compound complex is outlined below.

Caption: Workflow for the determination of the crystal structure of a this compound complex.

A suitable single crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities. The resulting diffraction pattern is then used to solve and refine the crystal structure.

Crystal Structure Analysis of [Ca(15-crown-5)(CH₃CN)₃]Ca(15-crown-5)₂₄

The crystal structure of this complex was determined by single-crystal X-ray diffraction and its crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 1556067 .

Crystallographic Data

The following table summarizes the key crystallographic data for the complex.

| Parameter | Value |

| Chemical Formula | C₃₆H₆₉Ca₂F₂₄N₃O₁₅P₄ |

| Formula Weight | 1442.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.324(3) |

| b (Å) | 20.219(4) |

| c (Å) | 18.064(4) |

| α (°) | 90 |

| β (°) | 108.68(3) |

| γ (°) | 90 |

| Volume (ų) | 5650.9(19) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.695 |

| Absorption Coefficient (mm⁻¹) | 0.457 |

| F(000) | 2928 |

Structural Details

The asymmetric unit of this complex contains two distinct calcium-containing cationic species and four hexafluorophosphate anions.

-

[Ca(15-crown-5)(CH₃CN)₃]²⁺ Cation: In this cation, the calcium ion is coordinated by the five oxygen atoms of a 15-crown-5 ether molecule and the nitrogen atoms of three acetonitrile molecules. The coordination geometry around the calcium ion is a distorted capped square antiprism.

-

[Ca(15-crown-5)₂]²⁺ Cation: In this "sandwich" complex, the calcium ion is coordinated by the ten oxygen atoms from two 15-crown-5 ether molecules. The coordination geometry is a distorted bicapped square antiprism.

The hexafluorophosphate anions (PF₆⁻) are present in the crystal lattice to balance the charge of the cationic complexes. They are not directly coordinated to the calcium ions but interact with the cationic complexes through weaker electrostatic interactions.

Caption: Schematic of the coordination environments of the two distinct calcium cations in the crystal structure.

Physicochemical Properties

Thermal Stability

The thermal stability of hexafluorophosphate salts is a critical parameter for their application in batteries. While the thermal decomposition of the specific complex with 15-crown-5 is not detailed in the available literature, studies on similar hexafluorophosphate salts provide valuable insights. Generally, the thermal decomposition of metal hexafluorophosphates can be influenced by the presence of impurities, especially water. In a dry, inert atmosphere, LiPF₆, a related and well-studied salt, is stable up to around 107°C.[1][2] Above this temperature, it decomposes into lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅) gas.[1][2] The presence of moisture can lower the decomposition temperature and lead to the formation of other products like hydrogen fluoride (HF) and phosphoryl fluoride (POF₃).[2] Similar decomposition pathways can be anticipated for Ca(PF₆)₂.

Solubility

The solubility of this compound in organic solvents is crucial for its use as a battery electrolyte. The search results indicate that Ca(PF₆)₂ is soluble in polar organic solvents.

| Solvent | Common Abbreviation | Solubility Information |

| Acetonitrile | ACN, MeCN | Ca(PF₆)₂ is known to be soluble in acetonitrile.[3] However, the use of acetonitrile in calcium-ion batteries with a calcium metal anode can be problematic due to the reactivity of calcium metal with the solvent.[3] |

| Propylene Carbonate | PC | PC is a common solvent for electrolytes. Studies on related divalent cations suggest that Ca²⁺ is more soluble in carbonate esters like PC than in ether solvents.[4] |

| Ethylene Carbonate | EC | Similar to PC, EC is a high-permittivity solvent expected to dissolve Ca(PF₆)₂. The solubility of Ca-salts is a known challenge, and high permittivity solvents like EC are preferred.[5] |

| Dichloromethane | DCM | Suggested as a potential solvent for hexafluorophosphate salts due to their general solubility in organic solvents.[3] |

Conclusion

While the crystal structure of pure this compound remains elusive, the detailed analysis of its complexes, such as [Ca(15-crown-5)(CH₃CN)₃]--INVALID-LINK--₄, provides invaluable information about the coordination chemistry of the calcium ion. This knowledge is fundamental for understanding the interactions between the cation, anion, and solvent molecules in electrolyte systems, which in turn governs the performance of calcium-ion batteries. The synthesis and characterization of such complexes, coupled with the study of their physicochemical properties, are essential steps in the rational design of new and improved electrolytes for next-generation energy storage technologies. Further research focused on obtaining the crystal structure of the unsolvated salt would be a significant contribution to the field.

References

Discovery and initial characterization of Calcium hexafluorophosphate.

Audience: Researchers, scientists, and drug development professionals. Topic: Discovery and Initial Characterization of Calcium Hexafluorophosphate (B91526).

Introduction

Calcium hexafluorophosphate, Ca(PF₆)₂, is an inorganic salt that has garnered significant interest as a potential electrolyte for next-generation rechargeable calcium-ion batteries. The development of such batteries has been historically hindered by the lack of suitable calcium salts that are both soluble in appropriate organic solvents and electrochemically stable. The initial synthesis and characterization of Ca(PF₆)₂ marked a critical step towards overcoming these challenges, opening new avenues for calcium-based energy storage systems. This document provides a comprehensive overview of the discovery, synthesis, and initial characterization of this pivotal compound.

Discovery and Synthesis

The first reported synthesis of this compound for battery applications was detailed by Lipson et al. in 2015.[1] A subsequent, direct anhydrous synthesis route was reported by Keyzer et al. in 2017, which has become a key method for producing this salt.[2]

Synthesis via Nitrosonium Oxidation

A significant breakthrough in the synthesis of Ca(PF₆)₂ was the direct oxidation of calcium metal with nitrosonium hexafluorophosphate (NOPF₆) in an anhydrous solvent.[3] This method avoids aqueous conditions which can lead to hydrolysis of the PF₆⁻ anion.

The overall reaction is as follows:

Ca(s) + 2 NOPF₆(solvated) → Ca(PF₆)₂(solvated) + 2 NO(g)

This process involves the oxidation of calcium metal by the nitrosonium cation, yielding the calcium salt and nitric oxide gas. The resulting Ca(PF₆)₂ is typically isolated as a solvate, often with acetonitrile (B52724) (CH₃CN), which is used as the reaction solvent.

Experimental Protocols

Synthesis of Ca(PF₆)₂(CH₃CN)ₓ Complex

This protocol is adapted from the work of Keyzer et al. (2017).[2]

Materials:

-

Calcium granules

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether (Et₂O)

-

Standard Schlenk line and glovebox equipment

Procedure:

-

Under an inert nitrogen atmosphere, suspend calcium granules in anhydrous acetonitrile in a Schlenk flask.

-

In a separate Schlenk flask, dissolve NOPF₆ in anhydrous acetonitrile.

-

Slowly add the NOPF₆ solution to the stirred suspension of calcium granules at room temperature.

-

Stir the reaction mixture for approximately 3-4 days. During this time, the solution will typically turn yellow, and nitric oxide gas will evolve.

-

After the reaction is complete, filter the solution through a cannula to remove any unreacted calcium and other solid impurities.

-

Remove the solvent from the filtrate in vacuo to yield a solid product.

-

For purification, dissolve the resulting solid in a minimum amount of hot, dry acetonitrile.

-

Crystallize the product by layering the acetonitrile solution with dry diethyl ether or by cooling to -26 °C for 72 hours.

-

Decant the supernatant to afford colorless crystals of the Ca(PF₆)₂ acetonitrile solvate.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Ca(PF₆)₂.

Initial Characterization

The initial characterization of Ca(PF₆)₂ focused on confirming its structure and understanding its properties as a potential battery electrolyte. This involved spectroscopic analysis and X-ray crystallography. It is important to note that pure, unsolvated Ca(PF₆)₂ is highly hygroscopic and prone to hydrolysis, which complicates its characterization. The PF₆⁻ anion can decompose in the presence of Ca²⁺ and trace water to form species containing the difluorodioxophosphate (PO₂F₂⁻) anion.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are key techniques for characterizing Ca(PF₆)₂.

4.1.1 ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is highly effective for studying the hexafluorophosphate anion. In a symmetric, non-coordinated state, the PF₆⁻ anion typically exhibits a septet due to coupling with the six equivalent fluorine atoms.

| Parameter | Typical Value for PF₆⁻ | Notes |

| Chemical Shift (δ) | ~ -145 ppm | Relative to 85% H₃PO₄. The exact shift can be influenced by the solvent and cation.[4] |

| Splitting Pattern | Septet | Due to coupling with six equivalent ¹⁹F nuclei (I=1/2). |

| ¹J(P-F) Coupling Constant | ~ 700-715 Hz | The magnitude of the one-bond phosphorus-fluorine coupling constant is a characteristic feature.[2] |

4.1.2 Vibrational Spectroscopy (IR and Raman)

The octahedral PF₆⁻ anion has characteristic vibrational modes. The symmetric P-F stretch (ν₁) is typically observed as a strong, sharp peak in the Raman spectrum, while it is inactive in the infrared spectrum for a perfectly octahedral symmetry.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Notes |

| ν₁(A₁g) - Sym. Stretch | Raman | ~ 748 | This strong band is characteristic of the PF₆⁻ anion. The exact position can indicate ion pairing; this value was observed for a contact ion pair in an electrolyte solution.[5] |

| ν₅(F₂g) - Bending | Raman | ~ 350 - 400 | A weaker bending mode. |

| ν₃(F₁u) - Anti. Stretch | Infrared | ~ 830 - 840 | A very strong absorption in the IR spectrum. |

| ν₄(F₁u) - Bending | Infrared | ~ 558 | A strong bending mode absorption.[6] |

Structural Characterization

Single-crystal X-ray diffraction has been used to determine the structure of Ca(PF₆)₂ complexes. Due to the compound's reactivity, it is often characterized as a solvate or in the presence of crown ethers, which encapsulate the calcium cation.

A correction to the initial structural analysis of one such complex noted that SiF₆²⁻ anions, scavenged from glassware, can co-crystallize, highlighting the challenges in isolating pure Ca(PF₆)₂ species.[7] The crystal structure data (CIF files) for various Ca(PF₆)₂ complexes are available from the Cambridge Crystallographic Data Centre (CCDC).[8] These files provide precise atomic coordinates, from which bond lengths and angles can be calculated.

| Structural Parameter | Typical Value for PF₆⁻ Anion | Notes |

| Geometry | Octahedral | The phosphorus atom is at the center, surrounded by six fluorine atoms. |

| P-F Bond Length | 1.47 - 1.59 Å | The range reflects slight distortions from perfect octahedral symmetry that can occur in the solid state due to crystal packing and interactions with the cation.[9] |

| F-P-F Bond Angle | ~ 90° (adjacent) / ~180° (opposite) | Deviations from these ideal angles indicate distortion of the octahedral geometry. |

Diagram: Characterization Pathway

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Ca(PF6)2, formed via nitrosonium oxidation of calcium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Solubility of Calcium Hexafluorophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexafluorophosphate (B91526), Ca(PF₆)₂, is an inorganic salt that has garnered significant interest in various fields, particularly in the development of next-generation calcium-ion batteries. The performance of such electrochemical systems is intrinsically linked to the properties of the electrolyte, in which the solubility of the salt in organic solvents plays a pivotal role. A suitable electrolyte requires a salt that can dissolve to a sufficient concentration to ensure adequate ionic conductivity. This technical guide provides a comprehensive overview of the solubility of calcium hexafluorophosphate in a range of common organic solvents, details experimental protocols for its determination, and visualizes key workflows and relationships.

Solubility of this compound in Organic Solvents

Hexafluorophosphate salts are generally known for their good solubility in organic solvents, a property attributed to the large, non-coordinating nature of the hexafluorophosphate anion ([PF₆]⁻), which minimizes ion pairing and facilitates dissolution in polar aprotic solvents.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its use in calcium battery research implies sufficient solubility in relevant organic solvents to formulate functional electrolytes.[3][4]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents based on information gathered from scientific literature and supplier information. It is important to note that these are not precise quantitative values but rather an indication of its solubility.

| Organic Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |

| Acetonitrile | CH₃CN | Soluble | [1][2] |

| Propylene Carbonate | C₄H₆O₃ | Likely Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | [2][5] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | [2] |

| Dichloromethane | CH₂Cl₂ | Soluble | [1][2] |

| Acetone | (CH₃)₂CO | Likely Soluble | [2] |

Note: "Soluble" indicates that the salt dissolves to an extent that is useful for applications such as battery electrolytes. "Likely Soluble" is inferred from the general solubility of hexafluorophosphate salts in similar polar aprotic solvents.

Factors Influencing Solubility

The dissolution of an ionic salt like this compound in an organic solvent is a complex process governed by several factors:

-

Solvent Polarity and Dielectric Constant: Polar aprotic solvents with high dielectric constants are generally effective at dissolving ionic salts. The polarity of the solvent molecules allows them to solvate the calcium cations (Ca²⁺) and hexafluorophosphate anions ([PF₆]⁻), overcoming the lattice energy of the salt.

-

Temperature: The solubility of most salts increases with temperature. However, the exact temperature dependence for this compound in these organic solvents is not well-documented and would require experimental determination.

-

Purity of Salt and Solvent: The presence of impurities, particularly water, can significantly impact the solubility and stability of hexafluorophosphate salts. Water can lead to the hydrolysis of the [PF₆]⁻ anion, forming byproducts that can affect the overall solubility and performance of the electrolyte.

-

Ion-Solvent Interactions: The strength of the interactions between the ions and the solvent molecules plays a crucial role. Stronger ion-solvent interactions favor dissolution.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for the formulation of electrolytes with optimal performance. The following are detailed methodologies for key experiments that can be employed to quantify the solubility of this compound in organic solvents.

Gravimetric Method

This is a fundamental and widely used method for determining the solubility of a solid in a liquid.[6][7]

Principle: A saturated solution is prepared at a constant temperature, and a known volume of the solution is evaporated to dryness. The mass of the remaining solid is then used to calculate the solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure that equilibrium is reached and a saturated solution is formed.

-

-

Sample Extraction:

-

Allow the undissolved solid to settle.

-

Carefully extract a precise volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

-

Evaporation:

-

Transfer the extracted solution to a pre-weighed, dry evaporating dish.

-

Heat the dish gently in a fume hood or under a vacuum to evaporate the solvent completely.

-

-

Drying and Weighing:

-

Dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it accurately.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Solubility is then expressed in grams per liter (g/L) or moles per liter (mol/L).

-

UV-Vis Spectrophotometry

This method is suitable if the salt or a derivative absorbs light in the UV-Vis range and the solvent is transparent in that region.

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A calibration curve is first established using solutions of known concentrations.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the desired organic solvent with accurately known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

-

Measurement:

-

Carefully extract a sample of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Ion Chromatography

Ion chromatography is a powerful technique for separating and quantifying ions in a solution.[8][9][10]

Principle: The saturated solution is passed through an ion-exchange column, which separates the calcium cations and hexafluorophosphate anions. The concentration of each ion is then determined by a conductivity detector.

Methodology:

-

Instrument Setup:

-

Set up an ion chromatograph with an appropriate cation-exchange column for calcium analysis and an anion-exchange column for hexafluorophosphate analysis.

-

Prepare and degas the appropriate eluent for each column.

-

-

Calibration:

-

Prepare a series of standard solutions containing known concentrations of calcium ions and hexafluorophosphate ions.

-

Inject the standards into the ion chromatograph to generate a calibration curve of peak area versus concentration for each ion.

-

-

Sample Preparation:

-

Prepare a saturated solution of this compound as previously described.

-

Filter the supernatant through a suitable syringe filter to remove any particulate matter.

-

Dilute the filtered solution with a known volume of the eluent to bring the ion concentrations within the linear range of the detector.

-

-

Analysis:

-

Inject the diluted sample into the ion chromatograph.

-

Identify and quantify the calcium and hexafluorophosphate peaks based on their retention times and the calibration curves.

-

-

Calculation:

-

Calculate the molar concentration of this compound in the saturated solution based on the concentrations of the individual ions and the dilution factor.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the solubility determination process and the underlying chemical principles.

Conclusion

While precise, quantitative data on the solubility of this compound in organic solvents remains elusive in readily accessible literature, its established use in electrochemical research points to adequate solubility in key polar aprotic solvents. This guide has provided a consolidated overview of its qualitative solubility and the critical factors that govern its dissolution. Furthermore, the detailed experimental protocols for gravimetric analysis, UV-Vis spectrophotometry, and ion chromatography offer robust frameworks for researchers to quantitatively determine its solubility in their specific solvent systems. The provided visualizations serve to clarify the experimental workflow and the interplay of chemical principles that dictate solubility. A thorough understanding and experimental determination of solubility are paramount for the continued development of calcium-based technologies, particularly in the realm of energy storage.

References

- 1. kirj.ee [kirj.ee]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propylene carbonate - Wikipedia [en.wikipedia.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Frontiers | A High Precision Method for Calcium Determination in Seawater Using Ion Chromatography [frontiersin.org]

- 10. ijrar.com [ijrar.com]

Navigating the Thermal Landscape of Solid Calcium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hexafluorophosphate (B91526), Ca(PF₆)₂, is a compound of growing interest, particularly in the development of next-generation calcium-ion batteries. However, its synthesis is challenging, and the material is known for its instability, especially in solution. A thorough understanding of its intrinsic thermal properties in the solid state is crucial for its handling, storage, and application. This technical guide provides a comprehensive overview of the thermal stability of solid calcium hexafluorophosphate, addressing the current state of knowledge, experimental methodologies for its characterization, and its anticipated decomposition behavior. While specific experimental data on the thermal analysis of solid Ca(PF₆)₂ is not widely available in peer-reviewed literature, this guide offers a framework for its investigation based on established principles of thermal analysis and the known behavior of analogous hexafluorophosphate salts.

Introduction: The Challenge of this compound

This compound is an inorganic salt that has been explored as a potential electrolyte for calcium-ion batteries. The synthesis of anhydrous Ca(PF₆)₂ is notably difficult, often resulting in impurities that can affect its stability and performance. Reports in the literature highlight the compound's tendency to decompose, particularly in the presence of trace amounts of water or other nucleophiles, and its instability on calcium metal surfaces, which is a significant hurdle for its application in batteries. This inherent instability underscores the importance of characterizing its thermal properties to establish safe handling and operating limits.

Experimental Protocols for Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, quantifying mass loss, and identifying the number of decomposition steps.

Detailed Experimental Protocol for TGA of an Inorganic Salt:

-

Sample Preparation: A small amount of the solid Ca(PF₆)₂ sample (typically 5-10 mg) is accurately weighed and placed in an inert TGA pan (e.g., alumina (B75360) or platinum). Due to the hygroscopic nature of many hexafluorophosphate salts, sample handling should be performed in a dry atmosphere, such as a glovebox.

-

Instrument Setup: The TGA instrument is purged with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any reactive gases and to carry away volatile decomposition products.

-

Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C). The mass of the sample is continuously monitored throughout the heating process.

-

Data Analysis: The resulting TGA curve plots the percentage of mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is determined from the point of initial mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions (e.g., melting, crystallization) and chemical reactions (e.g., decomposition).

Detailed Experimental Protocol for DSC of an Inorganic Salt:

-

Sample Preparation: A small, accurately weighed sample of solid Ca(PF₆)₂ (typically 2-5 mg) is hermetically sealed in an aluminum or other inert DSC pan. A sealed, empty pan is used as a reference. Sample preparation should be conducted in a dry environment.

-

Instrument Setup: The DSC cell is purged with a dry, inert gas.

-

Thermal Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The DSC thermogram plots the heat flow on the y-axis against the temperature on the x-axis. Endothermic events (e.g., melting, decomposition) result in a downward peak, while exothermic events (e.g., crystallization) produce an upward peak. The area under the peak is proportional to the enthalpy change of the transition.

Anticipated Thermal Decomposition of Solid this compound

While specific experimental TGA and DSC data for solid Ca(PF₆)₂ are scarce, its thermal decomposition pathway can be predicted based on the well-documented behavior of other hexafluorophosphate salts, such as lithium hexafluorophosphate (LiPF₆).

The primary decomposition reaction for solid hexafluorophosphate salts in an inert atmosphere is typically a dissociation into the corresponding metal fluoride (B91410) and phosphorus pentafluoride gas. For this compound, the expected reaction is:

Ca(PF₆)₂(s) → CaF₂(s) + 2PF₅(g)

This decomposition is an endothermic process. The thermal stability of alkaline earth metal salts generally increases down the group. Therefore, the decomposition temperature of Ca(PF₆)₂ would be expected to be influenced by the polarizing power of the Ca²⁺ cation.

Factors that can significantly lower the decomposition temperature of Ca(PF₆)₂ include:

-

Presence of Water: Hexafluorophosphate salts are highly susceptible to hydrolysis. Trace amounts of water can lead to the formation of highly corrosive hydrofluoric acid (HF) and various phosphorus oxyfluoride species.

-

Impurities: Impurities from the synthesis process can act as catalysts for decomposition.

Data Presentation

As previously stated, specific, publicly available quantitative data from TGA and DSC analyses of solid this compound is limited. Researchers investigating this material would typically present their findings in a format similar to the tables below. The values provided are hypothetical and for illustrative purposes only, based on analogies with other inorganic salts.

Table 1: Hypothetical TGA Data for Solid this compound

| Parameter | Value |

| Onset of Decomposition (°C) | TBD |

| Temperature of Max. Weight Loss (°C) | TBD |

| Weight Loss Step 1 (%) | TBD |

| Final Residue (%) | TBD |

| Gaseous Decomposition Products | PF₅ |

| Solid Residue | CaF₂ |

Table 2: Hypothetical DSC Data for Solid this compound

| Parameter | Value |

| Decomposition Peak Temperature (°C) | TBD |

| Enthalpy of Decomposition (J/g) | TBD |

| Peak Type | Endothermic |

Visualizations

To aid in the understanding of the experimental workflows and the proposed chemical processes, the following diagrams are provided.

Conclusion and Future Outlook

The thermal stability of solid this compound is a critical parameter for its potential applications, yet it remains an area with limited published experimental data. This guide has outlined the standard methodologies for its characterization and provided a chemically reasoned prediction of its decomposition behavior. It is evident that further research, focusing on the synthesis of high-purity, anhydrous Ca(PF₆)₂ and its subsequent thermal analysis, is necessary to fill the existing knowledge gap. Such studies will be instrumental in advancing the development of calcium-ion battery technology and other potential applications of this intriguing but challenging compound. For researchers in materials science and drug development, where thermal stability is a key consideration for formulation and storage, a thorough understanding of these properties is paramount.

The Hydrolysis of Calcium Hexafluorophosphate: A Technical Guide for Researchers

An in-depth exploration of the chemical stability, reaction mechanisms, and analytical methodologies concerning calcium hexafluorophosphate (B91526) in aqueous and non-aqueous environments.

This technical guide provides a comprehensive overview of the hydrolysis of calcium hexafluorophosphate (Ca(PF6)2), a compound of increasing interest in electrochemical research, particularly for the development of next-generation calcium-ion batteries. While the hexafluorophosphate anion (PF6-) is known for its relative stability, its susceptibility to hydrolysis under certain conditions is a critical factor influencing its application. This document details the byproducts of this degradation, the underlying reaction mechanisms, and the experimental protocols for their characterization, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of this compound Stability

This compound is a key electrolyte salt candidate for calcium-ion batteries, a promising alternative to lithium-ion technology. The performance and longevity of such electrochemical systems are intrinsically linked to the stability of the electrolyte. The hydrolysis of the PF6- anion can lead to the formation of corrosive byproducts, such as hydrofluoric acid (HF), which can degrade battery components and impede performance. A thorough understanding of the hydrolysis process is therefore paramount for the rational design of stable and efficient electrolyte formulations.

The Hydrolysis Pathway of the Hexafluorophosphate Anion

The hydrolysis of the hexafluorophosphate anion is a stepwise process involving the sequential substitution of fluorine atoms with hydroxyl groups. The primary byproducts of this reaction are fluoride (B91410) ions (F-), difluorophosphate (PO2F2-), monofluorophosphate (PO3F2-), and ultimately, phosphate (B84403) ions (PO43-).[1][2][3][4] The overall reaction scheme can be summarized as follows:

Step 1: Initial Hydrolysis PF6- + H2O ⇌ [PF5(OH)]- + HF

Step 2: Formation of Difluorophosphate [PF5(OH)]- + H2O → PO2F2- + 3HF

Step 3: Formation of Monofluorophosphate PO2F2- + H2O → PO3F2- + HF

Step 4: Formation of Phosphate PO3F2- + H2O → PO43- + HF

The reaction is known to be catalyzed by acidic conditions.[5]

Figure 1: Stepwise hydrolysis pathway of the hexafluorophosphate anion.

The Role of the Calcium Cation

The nature of the counter-ion plays a significant role in the stability of the hexafluorophosphate salt. Studies on alkali metal hexafluorophosphates have shown that the rate of hydrolysis decreases in the order Li+ > Na+ > K+.[1][6] This trend is attributed to the Lewis acidity of the cation. Although comprehensive quantitative data for Ca(PF6)2 is limited, the "softer" nature of the Ca2+ ion compared to Mg2+ is suggested to result in weaker solvent interactions, which could potentially accelerate the decomposition of the PF6- anion.[7] Furthermore, research on the hydrolysis of sodium hexafluorosilicate (B96646) (Na2SiF6) has indicated that the presence of Ca2+ ions can promote the hydrolysis process.[8]

Quantitative Analysis of Hydrolysis Byproducts

While specific kinetic data for the hydrolysis of Ca(PF6)2 is not extensively reported in the literature, the primary byproducts are consistent with those observed for other hexafluorophosphate salts. The table below summarizes the key hydrolysis products and the analytical techniques used for their detection.

| Hydrolysis Byproduct | Chemical Formula | Common Analytical Techniques |

| Fluoride | F- | Ion Chromatography (IC), Ion-Selective Electrode (ISE) |

| Difluorophosphate | PO2F2- | Ion Chromatography (IC), 19F and 31P NMR Spectroscopy |

| Monofluorophosphate | HPO3F- / PO3F2- | Ion Chromatography (IC), 19F and 31P NMR Spectroscopy |

| Phosphate | HPO42- / PO43- | Ion Chromatography (IC), 31P NMR Spectroscopy |

Table 1: Summary of Hydrolysis Byproducts and Analytical Methods.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of Ca(PF6)2 hydrolysis. The following sections outline methodologies for sample preparation and analysis using ion chromatography and NMR spectroscopy.

Sample Preparation for Hydrolysis Studies

-

Preparation of Stock Solution: Prepare a stock solution of Ca(PF6)2 of known concentration in the desired solvent (e.g., ultrapure water, or a non-aqueous solvent with a controlled amount of water).

-

Incubation: Aliquot the stock solution into sealed, inert vials. Incubate the vials at a constant temperature for predetermined time intervals to allow for hydrolysis to occur.

-

Sampling: At each time point, withdraw a sample for immediate analysis. If necessary, dilute the sample with the appropriate solvent to bring the analyte concentrations within the linear range of the analytical instrument.

Ion Chromatography (IC) for Anion Detection

Ion chromatography is a powerful technique for the separation and quantification of the anionic byproducts of hydrolysis.[1][2][3]

-

Instrumentation: A high-performance ion chromatography system equipped with a conductivity detector is required. A suitable anion-exchange column, such as an IonPac AS14A or similar, should be used.[1][3]

-

Eluent: A carbonate/bicarbonate eluent is commonly employed. For example, a solution of 2.5 mM KHCO3 and 2.5 mM K2CO3 can be effective.[1][3]

-

Analysis: Inject the prepared sample into the IC system. The separated anions are identified and quantified by comparing their retention times and peak areas to those of known standards.

Figure 2: Experimental workflow for the analysis of hydrolysis byproducts by Ion Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 19F and 31P NMR, is an invaluable tool for identifying and monitoring the phosphorus-containing species generated during hydrolysis.[6][7][9]

-

Instrumentation: A high-resolution NMR spectrometer is required.

-

Sample Preparation: Dissolve the Ca(PF6)2 sample in a deuterated solvent (e.g., D2O, acetonitrile-d3).

-

19F NMR Analysis: Acquire 19F NMR spectra to observe the signals corresponding to PF6-, PO2F2-, and other fluorine-containing species. The gradual appearance of a doublet corresponding to PO2F2- is indicative of hydrolysis.[10]

-

31P NMR Analysis: Acquire 31P NMR spectra to detect the various phosphorus environments in PF6-, PO2F2-, PO3F2-, and PO43-.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - University of Tasmania - Figshare [figshare.utas.edu.au]

- 3. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution (Journal Article) | ETDEWEB [osti.gov]

- 4. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes. | Semantic Scholar [semanticscholar.org]

- 6. Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of pH and calcium on hydrolysis of Na2SiF6 and Na2SnF6. A quasi-constant composition titration study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. researchgate.net [researchgate.net]

Molecular formula and molecular weight of Calcium hexafluorophosphate.

Authored for Researchers, Scientists, and Professionals in Chemical Synthesis and Materials Science

Abstract

Calcium hexafluorophosphate (B91526), Ca(PF₆)₂, is an inorganic salt that has garnered significant interest, primarily as a potential electrolyte for the development of next-generation rechargeable calcium-ion batteries. Its utility stems from the properties of the hexafluorophosphate anion ([PF₆]⁻), which is known for being a weakly coordinating anion, thereby facilitating the reversible plating and stripping of highly reactive metals like calcium. This technical guide provides an in-depth overview of the fundamental properties, synthesis, and characterization of Calcium hexafluorophosphate. Detailed experimental protocols for its synthesis via nitrosonium oxidation and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are presented. Furthermore, this document outlines the critical safety and handling procedures required for this reactive compound.

Physicochemical and Structural Data

This compound is a white crystalline solid at room temperature. The compound is structured around a central calcium cation (Ca²⁺) ionically bonded to two hexafluorophosphate anions ([PF₆]⁻). The [PF₆]⁻ anion possesses an octahedral geometry.

| Property | Data |

| Molecular Formula | Ca(PF₆)₂ |

| Molecular Weight | 330.01 g/mol [1] |

| CAS Number | 78415-39-1 |

| Appearance | White crystalline powder |

| IUPAC Name | This compound(V)[1] |

| InChI Key | VPFKKINWFYVKSM-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of high-purity, anhydrous this compound is crucial for its application in electrochemical systems, as trace amounts of water can lead to the decomposition of the [PF₆]⁻ anion. A reliable method involves the direct oxidation of calcium metal using nitrosonium hexafluorophosphate (NOPF₆) in an inert solvent like acetonitrile[2][3].

Experimental Protocol: Synthesis via Nitrosonium Oxidation

This protocol is adapted from the method described by Keyzer et al.[4]. All procedures must be carried out under a dry, oxygen-free nitrogen atmosphere using standard Schlenk line or glovebox techniques.

Materials:

-

Calcium (Ca) granules

-

Nitrosonium hexafluorophosphate (NOPF₆)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

In a Schlenk flask, suspend an excess of calcium granules (e.g., 60 mg, 1.5 mmol) in approximately 5 mL of freshly distilled, anhydrous acetonitrile.

-

In a separate Schlenk flask, dissolve nitrosonium hexafluorophosphate (e.g., 327 mg, 1.9 mmol) in approximately 5 mL of anhydrous acetonitrile.

-

Slowly add the NOPF₆ solution to the stirred suspension of calcium granules at room temperature using a syringe or cannula. The reaction is characterized by the evolution of nitric oxide (NO) gas.

-

Stir the reaction mixture at room temperature for approximately 3-4 days.

-

After the reaction is complete, filter the resulting yellow solution through a cannula fitted with a glass fiber filter to remove unreacted calcium metal and any solid impurities.

-

Remove the solvent from the filtrate in vacuo to yield the crude product as a solid.

-

For purification, dissolve the resulting solid in a minimum amount of dry acetonitrile. Layer the solution with dry diethyl ether and leave it undisturbed for several days to facilitate crystallization.

-

Decant the supernatant to isolate the colorless crystals of the this compound-acetonitrile complex.

Spectroscopic Characterization

Multinuclear NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound, particularly by observing the nuclei within the [PF₆]⁻ anion.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Prepare the NMR sample by dissolving the crystalline product in deuterated, anhydrous acetonitrile (CD₃CN) inside a glovebox to prevent exposure to atmospheric moisture.

Instrumentation:

-

Acquire spectra on a multinuclear NMR spectrometer (e.g., 400 or 500 MHz).

¹⁹F NMR Spectroscopy:

-

Purpose: To directly observe the fluorine atoms of the [PF₆]⁻ anion.

-

Expected Spectrum: The six equivalent fluorine atoms are coupled to the central phosphorus atom (¹JP-F). This results in a doublet.

-

Typical Parameters: Reference the spectrum to an external standard such as CCl₃F (δ = 0 ppm).

³¹P NMR Spectroscopy:

-

Purpose: To observe the phosphorus atom of the [PF₆]⁻ anion.

-

Expected Spectrum: The phosphorus atom is coupled to six equivalent fluorine atoms. According to the n+1 rule (where n=6), the signal is split into a septet (a 1:6:15:20:15:6:1 pattern)[5]. The observation of this characteristic pattern is strong evidence for the integrity of the [PF₆]⁻ anion.

-

Typical Parameters: Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Applications in Electrochemical Energy Storage

The primary driver for research into this compound is its potential use as an electrolyte salt for rechargeable calcium-ion batteries. Calcium is an attractive anode material due to its high theoretical capacity and low reduction potential. However, the divalent Ca²⁺ ion is highly polarizing, leading to the formation of a passivating Solid Electrolyte Interphase (SEI) on the electrode surface that blocks ion transport[6][7].

The use of a salt with a weakly coordinating anion like [PF₆]⁻ is a key strategy to mitigate this issue. The anion's low tendency to coordinate with the Ca²⁺ cation can help promote more reversible electrochemical cycling[8]. Research has shown that electrolytes based on hexafluorophosphate salts in carbonate solvents can enable the plating and stripping of calcium, a critical step for a functioning rechargeable battery[7].

Safety and Handling

This compound and its precursors are hazardous materials that require strict safety protocols.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage[1].

-

Handling Precautions:

-

All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox[4].

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), a lab coat, and chemical safety goggles with a face shield[4].

-

Avoid breathing dust. Use engineering controls to minimize dust generation.

-

Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

-

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong acids and strong oxidizing agents.

-

-

Hydrolysis: The hexafluorophosphate anion is susceptible to hydrolysis, especially in the presence of acid or heat, which can release toxic and corrosive hydrogen fluoride (B91410) (HF). Therefore, maintaining anhydrous conditions is critical for both chemical stability and safety.

References

- 1. This compound | 78415-39-1 [sigmaaldrich.com]

- 2. Synthesis of Ca(PF6)2, formed via nitrosonium oxidation of calcium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of Calcium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Calcium hexafluorophosphate (B91526) (Ca(PF₆)₂), a compound of interest in various research and development applications. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Calcium hexafluorophosphate is a corrosive solid that is harmful if inhaled, swallowed, or in contact with skin.[1] It causes severe skin burns and eye damage.[1][2] Upon contact with moisture or acids, it may release toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF).

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid |

| Appearance | White crystalline powder |

| Odor | Odorless |

| Solubility | Reacts with water |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and an apron are required.[3] Ensure gloves are inspected for integrity before each use. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for acid gases and particulates should be used, especially when dust may be generated or when working outside of a fume hood. |

Engineering Controls

| Control | Specification |

| Ventilation | All work with this compound must be conducted in a properly functioning chemical fume hood.[3][4] |

| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5] |

Handling Procedures

-

Avoid all personal contact with the substance, including inhalation of dust.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

When preparing solutions, ALWAYS add the solid to the liquid slowly with constant stirring. NEVER add liquid to the solid.[1][6]

-

Minimize dust generation during handling.[7]

-

Ensure all containers are clearly labeled.

-

Wash hands thoroughly with soap and water after handling.[1]

Storage Requirements

-

Store in a tightly closed, original container in a cool, dry, well-ventilated area.[1][7]

-

Segregate from incompatible materials such as acids, bases, and oxidizing agents.[5]

-

Store below eye level.[4]

-

Ensure the storage area is equipped with appropriate spill cleanup materials.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures

A visual workflow for first aid procedures is provided below. The immediate application of a 2.5% calcium gluconate gel to the affected skin is a specific and crucial step for exposures involving fluoride-containing compounds, as it helps to neutralize the fluoride ions and prevent further tissue damage.

Spill Response Protocol

A standardized protocol for managing a spill of this compound is essential.

Toxicological Information

Experimental Protocols for Safety Assessment

In the absence of specific toxicological data for this compound, standardized testing methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), would be employed to determine its acute toxicity.

Representative Protocol for Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance into a toxicity category with the use of a minimal number of animals.[8]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9][10]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles, and provided with a standard diet and drinking water.[10]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[11] A single dose is administered to a group of three animals.[8]

-

Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12]

-

Stepwise Procedure: The outcome of the first group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is tested.[8]

-

Classification: The substance is classified into a GHS category based on the observed mortality at specific dose levels.[8]

Representative Protocol for Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.[13][14]

-

Animal Selection: Healthy young adult rats with intact skin are used.[10]

-

Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.[10]

-

Dose Application: The test substance, moistened with a suitable vehicle if solid, is applied uniformly over a defined area of the clipped skin (approximately 10% of the body surface area).[15] The area is then covered with a porous gauze dressing.

-

Exposure Duration: The substance is held in contact with the skin for a 24-hour period.[15]

-

Observation: Animals are observed for signs of toxicity and skin reactions at the site of application for at least 14 days. Body weights are recorded weekly.[14]

-

Endpoint: The study allows for the determination of an LD50 value or classification into a toxicity category based on the observed effects at different dose levels.[14]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[16]

-

Collect waste in clearly labeled, sealed, and compatible containers.

-

Do not dispose of in regular trash or down the drain.[5]

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and institutional safety protocols. All personnel working with this compound must be adequately trained on its hazards and the necessary safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. chemos.de [chemos.de]

- 3. ehs.stanford.edu [ehs.stanford.edu]

- 4. eng.uwo.ca [eng.uwo.ca]

- 5. actenviro.com [actenviro.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Notes and Protocols for Calcium Hexafluorophosphate Electrolytes in Ca-ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-ion batteries (CIBs) are a promising next-generation energy storage technology due to the natural abundance, low cost, and high theoretical capacity of calcium. The development of suitable electrolytes is a critical challenge in advancing CIBs. Calcium hexafluorophosphate (B91526) (Ca(PF6)2) has been investigated as a potential electrolyte salt. These application notes provide detailed protocols for the synthesis, formulation, and electrochemical characterization of Ca(PF6)2 electrolytes, along with a summary of its known performance characteristics and stability challenges.

Synthesis of Calcium Hexafluorophosphate (Ca(PF6)2)

Two primary methods for the synthesis of Ca(PF6)2 are reported in the literature: a metathesis reaction involving silver hexafluorophosphate (AgPF6) and a direct oxidation method using nitrosonium hexafluorophosphate (NOPF6).

Protocol 1: Synthesis via Metathesis Reaction

This method relies on the precipitation of silver chloride (AgCl) to drive the reaction.

Materials:

-

Calcium chloride (CaCl2), anhydrous

-

Silver hexafluorophosphate (AgPF6), anhydrous

-

Acetonitrile (B52724) (CH3CN), anhydrous

-

Argon-filled glovebox

-

Schlenk line

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., cannula or syringe filter)

-

Round-bottom flasks

Procedure:

-

Inside an argon-filled glovebox, prepare a suspension of 5.5 mmol (610 mg) of anhydrous CaCl2 in 50 mL of anhydrous acetonitrile in a round-bottom flask.

-

In a separate flask, dissolve 10 mmol (2.528 g) of anhydrous AgPF6 in 50 mL of anhydrous acetonitrile.

-

Slowly add the AgPF6 solution to the CaCl2 suspension while stirring vigorously.

-

Protect the reaction mixture from light by wrapping the flask in aluminum foil.

-

Allow the mixture to stir at room temperature for at least 12 hours to ensure the completion of the reaction.[1]

-

A white precipitate of AgCl will form. Separate the precipitate from the solution containing Ca(PF6)2 by filtration.

-

The resulting solution is the Ca(PF6)2 electrolyte in acetonitrile. The solvent can be removed under vacuum to obtain the Ca(PF6)2 salt, though it may be hygroscopic and should be handled in an inert atmosphere.

Protocol 2: Synthesis via Nitrosonium Oxidation

This direct synthesis method avoids the use of silver salts.

Materials:

-

Calcium metal (Ca)

-

Nitrosonium hexafluorophosphate (NOPF6)

-

Acetonitrile (CH3CN), anhydrous

-

Argon-filled glovebox

-

Schlenk line

-

Magnetic stirrer and stir bar

Procedure:

-

All manipulations should be performed under an inert atmosphere (e.g., argon) using a glovebox or Schlenk line.

-

Activate the calcium metal by treating it with a small amount of iodine in dry acetonitrile until the iodine color disappears.

-

In a reaction vessel, add the activated calcium metal to a solution of NOPF6 in dry acetonitrile.

-

Stir the reaction mixture at room temperature. The reaction is evidenced by the evolution of nitric oxide (NO) gas.[2][3]

-

After the reaction is complete, the resulting solution contains Ca(PF6)2 in acetonitrile. The salt can be isolated by removing the solvent under vacuum.

Electrolyte Formulation and Characterization

Protocol 3: Electrolyte Preparation

Materials:

-

Ca(PF6)2 salt

-

Battery-grade solvents (e.g., ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), dimethyl carbonate (DMC))

-

Argon-filled glovebox

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer

Procedure:

-

Inside an argon-filled glovebox, weigh the desired amount of Ca(PF6)2 salt.

-

Prepare the desired solvent mixture. For example, a common solvent system is a 3:7 (v/v) mixture of EC and PC.

-

Dissolve the Ca(PF6)2 salt in the solvent mixture to achieve the target concentration (e.g., 0.2 M).

-

Stir the solution until the salt is completely dissolved.

-

Store the electrolyte solution in a tightly sealed container inside the glovebox.

Protocol 4: Ionic Conductivity Measurement

Equipment:

-

Conductivity meter with a suitable probe

-

Temperature-controlled environment

-

Sealed electrochemical cell

Procedure:

-

Calibrate the conductivity meter using standard solutions.

-

In an inert atmosphere, fill a sealed electrochemical cell with the prepared Ca(PF6)2 electrolyte.

-

Immerse the conductivity probe into the electrolyte.

-

Measure the conductivity at a controlled temperature (e.g., 25 °C).

-

Repeat the measurement at different temperatures if desired to study the temperature dependence of ionic conductivity.

Protocol 5: Electrochemical Stability Window (ESW) Measurement

Equipment:

-

Potentiostat/galvanostat

-

Three-electrode cell (e.g., Swagelok-type cell)

-

Working electrode (e.g., glassy carbon, platinum, or stainless steel)

-

Reference electrode (e.g., calcium metal)

-

Counter electrode (e.g., calcium metal)

Procedure:

-

Assemble the three-electrode cell inside an argon-filled glovebox with the prepared Ca(PF6)2 electrolyte.

-

Connect the cell to the potentiostat.

-

Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) starting from the open-circuit potential.

-

For the anodic stability limit, scan towards positive potentials until a significant increase in current is observed, indicating electrolyte oxidation.

-

For the cathodic stability limit, scan towards negative potentials until a significant increase in current is observed, indicating electrolyte reduction or calcium plating.

-

The potential range between the onset of oxidation and reduction defines the electrochemical stability window.

Performance Data of Ca(PF6)2 Electrolytes

The performance of Ca(PF6)2 electrolytes is a critical area of research, with data still being relatively scarce compared to lithium-ion battery electrolytes. The available data highlights both the potential and the significant challenges associated with this electrolyte.

| Parameter | Value | Solvent System | Comments | Reference |

| Ionic Conductivity | Not explicitly stated for Ca(PF6)2, but related NaPF6 electrolytes in EC:DMC have conductivities of 5-7 mS/cm. | EC:DMC | Ionic conductivity is a key parameter for battery performance. The conductivity of Ca(PF6)2 is expected to be influenced by the solvent system and concentration. | [4] |

| Electrochemical Stability Window | Stable up to ~4.5 V vs. Na/Na+ for NaPF6 in EC:DMC on glassy carbon. | EC:DMC | The stability window for Ca(PF6)2 is a critical factor, as the PF6- anion is known to be unstable in the presence of calcium metal. | [4] |

| Cycling Performance (Full Cell) | A full Ca-ion battery using 0.2 M Ca(PF6)2 in 3:7 EC:PC with a desodiated MFCN cathode and a calciated tin anode showed a capacity reduction of ~50% after 35 cycles. | 3:7 EC:PC | The cycling performance is limited by side reactions and the formation of a passivating layer on the electrodes. | [1] |

Challenges and Considerations: The Instability of the PF6- Anion

A significant challenge with Ca(PF6)2 electrolytes is the instability of the hexafluorophosphate anion in the presence of the highly reducing calcium metal anode. This instability leads to the decomposition of the PF6- anion and the formation of a passivating layer of calcium fluoride (B91410) (CaF2) on the electrode surface.[5] This CaF2 layer is ionically insulating and hinders the transport of Ca2+ ions, leading to high interfacial resistance, large overpotentials, and poor cycling performance.

Molecular dynamics simulations have predicted that Ca(PF6)2 is ill-suited for rechargeable CIBs due to its complete decomposition on a calcium surface.[5] Experimental observations have confirmed the formation of CaF2, corroborating these theoretical predictions.[5]

Visualizing Experimental Workflows

Synthesis of Ca(PF6)2 via Metathesis Reaction

Caption: Workflow for the synthesis of Ca(PF6)2 via metathesis.

Electrochemical Characterization Workflow

Caption: General workflow for electrochemical characterization.

Conclusion

The formulation of Ca(PF6)2 electrolytes for Ca-ion batteries presents significant challenges, primarily due to the inherent instability of the PF6- anion in the presence of calcium metal. While synthesis routes exist and some electrochemical performance has been demonstrated, the formation of a passivating CaF2 layer remains a major obstacle to achieving reversible and efficient cycling. Researchers should be aware of these limitations and consider alternative electrolyte systems or strategies to mitigate the interfacial instability when working with Ca(PF6)2. Further research into additives or co-solvents that can stabilize the electrode-electrolyte interface is crucial for the potential application of hexafluorophosphate-based electrolytes in calcium-ion batteries.

References

- 1. osti.gov [osti.gov]

- 2. Synthesis of Ca(PF6)2, formed via nitrosonium oxidation of calcium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na(0.7)CoO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

Application Notes and Protocols for Electrochemical Window of Calcium Hexafluorophosphate-Based Electrolytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical window of calcium hexafluorophosphate (B91526) (Ca(PF6)2)-based electrolytes, a critical parameter for the development of next-generation calcium-ion batteries. The document outlines the factors influencing the electrochemical stability, presents available quantitative data, and offers detailed protocols for its experimental determination.

Introduction to the Electrochemical Window

The electrochemical window (EW) refers to the potential range over which an electrolyte remains stable without undergoing oxidation or reduction.[1] A wide electrochemical window is paramount for achieving high-voltage calcium-ion batteries, as it dictates the choice of high-energy cathode and low-potential anode materials.[2] For Ca(PF6)2-based electrolytes, the EW is significantly influenced by the choice of solvent, the presence of additives, and the formation of a stable Solid Electrolyte Interphase (SEI) on the electrode surface.

Factors Influencing the Electrochemical Window of Ca(PF6)2 Electrolytes

The stability of Ca(PF6)2 electrolytes is a complex interplay of several factors:

-

Salt Stability: Ca(PF6)2, analogous to LiPF6 in lithium-ion batteries, is a potential salt for calcium batteries. However, it is known to be susceptible to decomposition, particularly on the highly reactive calcium metal surface, which can lead to the formation of passivating species like calcium fluoride (B91410) (CaF2). This decomposition can limit the practical electrochemical window.

-

Solvent Type: The choice of solvent is critical in determining the electrochemical window and the overall performance of the electrolyte.

-

Carbonate-based solvents (e.g., ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC)) are common in lithium-ion batteries but can be reactive towards the calcium anode.

-

Ether-based solvents (e.g., tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME)) generally exhibit better reductive stability and are often preferred for calcium-ion battery research.

-

-

Solid Electrolyte Interphase (SEI): A stable and ionically conductive SEI is crucial for preventing continuous electrolyte decomposition at the anode surface and enabling reversible calcium plating and stripping. The composition and quality of the SEI are directly influenced by the electrolyte formulation (salt and solvent) and any additives present.

-

Electrode Material: The nature of the working electrode used for the measurement can also affect the determined electrochemical window, as different materials have varying catalytic activities for electrolyte decomposition.

Quantitative Data on Electrochemical Windows

The following table summarizes available data on the electrochemical window of calcium-ion battery electrolytes, including insights relevant to Ca(PF6)2 systems. Direct and consistent quantitative data for Ca(PF6)2 is limited due to its stability challenges.

| Electrolyte System | Anodic Limit (V vs. Ca/Ca²⁺) | Cathodic Limit (V vs. Ca/Ca²⁺) | Notes |

| 0.2M Ca(PF6)2 in 3:7 EC:PC | ~3.4 | Not specified | Used in a full Ca-ion battery with a calciated tin anode.[3] |

| Ca(BF4)2 in EC/PC | > 4.0 | Reversible Ca plating/stripping observed | Studied at elevated temperatures (100 °C).[4] |

| 1.5 M Ca(BH4)2 in THF | ~3.0 | Reversible Ca plating/stripping observed | One of the first room-temperature reversible calcium electrolytes.[5] |

| Ca[B(hfip)4]2 in DME | ~3.8 (on Au) | Reversible Ca plating/stripping observed | Exhibits high anodic stability.[5] |

Experimental Protocol: Determination of the Electrochemical Window

The electrochemical window of a Ca(PF6)2-based electrolyte is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

Materials and Equipment

-

Electrochemical Cell: A three-electrode setup is required.

-

Working Electrode (WE): Inert material such as glassy carbon, platinum, or stainless steel.

-

Reference Electrode (RE): Calcium metal foil or wire.

-

Counter Electrode (CE): Calcium metal foil or a high-surface-area carbon material.

-

-

Potentiostat/Galvanostat: Capable of performing LSV and CV.

-

Glovebox: An argon-filled glovebox with low oxygen and water levels (<1 ppm) is essential for handling the reactive calcium metal and preparing the electrolyte.

-

Electrolyte Components:

-

Calcium hexafluorophosphate (Ca(PF6)2) salt (high purity).

-

Anhydrous solvent (e.g., DME, THF, or a carbonate mixture), battery grade.

-

-

Cell Components: Separator (e.g., glass fiber), gaskets, and cell casing.

Experimental Workflow Diagram

Caption: Workflow for determining the electrochemical window.

Step-by-Step Protocol for Linear Sweep Voltammetry (LSV)

-

Electrolyte Preparation (inside a glovebox):

-

Dry the Ca(PF6)2 salt under vacuum at an appropriate temperature to remove any residual water.

-

Dissolve the dried Ca(PF6)2 in the anhydrous solvent to the desired concentration (e.g., 0.5 M). Stir until the salt is fully dissolved.

-

-

Cell Assembly (inside a glovebox):

-

Polish the working electrode to a mirror finish and clean it thoroughly.

-

Cut a fresh piece of calcium metal for the reference and counter electrodes.

-